2-Phenoxy-1-phenylethanol-d1

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Accurate quantification of lignin depolymerization products is challenged by ion suppression in complex reaction mixtures. 2-Phenoxy-1-phenylethanol-d1 (CAS 2098469-11-3) is a stable isotope-labeled internal standard providing a +1 Da mass shift for precise SRM/MRM correction. • Enables accurate measurement of lignin β-O-4 model substrate conversion and phenolic cleavage products. • Corrects for ion suppression, extraction efficiency, and instrument variability in catalytic and environmental samples. • Supports EPA Method 625 isotope dilution protocols for MDL validation and ICH Q3C residual solvent quantification.

Molecular Formula C14H14O2
Molecular Weight 215.26 g/mol
Cat. No. B12392367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-phenylethanol-d1
Molecular FormulaC14H14O2
Molecular Weight215.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC2=CC=CC=C2)O
InChIInChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D
InChIKeyGSBICRJXEDSPTE-FCFVPJCTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-1-phenylethanol-d1: Deuterated Internal Standard for Precise Lignin and Metabolite Quantification


2-Phenoxy-1-phenylethanol-d1 (CAS 2098469-11-3) is a stable isotope-labeled analog of 2-phenoxy-1-phenylethanol, wherein one hydrogen atom is replaced by deuterium at the hydroxyl-bearing carbon . This deuterated compound is specifically designed for use as an internal standard in mass spectrometry-based quantitative assays, enabling accurate measurement of the native analyte in complex biological and chemical matrices . The parent compound, 2-phenoxy-1-phenylethanol, serves as a widely used lignin β‑O‑4 linkage model substrate in catalytic depolymerization research [1].

Why Non-Deuterated 2-Phenoxy-1-phenylethanol Cannot Substitute the d1 Isotopologue in Quantitative Bioanalysis


The non-deuterated 2-phenoxy-1-phenylethanol (CAS 4249-72-3) co-elutes identically with the analyte in chromatographic systems, making it indistinguishable from endogenous or matrix-derived signals in mass spectrometry [1]. In contrast, 2-Phenoxy-1-phenylethanol-d1 exhibits a +1 Da mass shift that falls within a clean spectral window, enabling precise differentiation via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . This mass shift allows the deuterated internal standard to correct for ion suppression, extraction efficiency, and instrument variability, which a generic non-labeled analog cannot achieve .

Quantitative Differentiation: 2-Phenoxy-1-phenylethanol-d1 vs. Non-Deuterated and d2 Analogs


Mass Shift Precision: +1 Da Differential Enables Unambiguous LC-MS/MS Quantitation

2-Phenoxy-1-phenylethanol-d1 exhibits a molecular weight of 215.27 g/mol, which is 1.01 Da heavier than the non-deuterated 2-phenoxy-1-phenylethanol (214.26 g/mol) . This +1 Da mass increment arises from the replacement of one hydrogen atom (1.008 Da) with deuterium (2.014 Da) at the benzylic position [1]. In mass spectrometry, this shift is sufficient to separate the internal standard from the native analyte while maintaining near-identical chromatographic retention time, a prerequisite for accurate isotope dilution .

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Isotopic Purity Benchmark: ≥98 atom% D Minimizes Cross-Talk in Isotope Dilution

While vendor specifications for 2-Phenoxy-1-phenylethanol-d1 often cite ≥98% chemical purity, the critical parameter for internal standard utility is isotopic enrichment . Class-wide data for analogous deuterated aromatic alcohols (e.g., 2-Phenoxyethanol-1,1-d2) indicate an isotopic purity of 98 atom % D is achievable and is the industry standard for reliable quantification . Insufficient isotopic enrichment (<95 atom % D) leads to cross-contribution between the analyte and internal standard channels, degrading assay accuracy .

Stable Isotope Labeling Internal Standard Mass Spectrometry

Lignin Model Compound Compatibility: Validated in Photocatalytic β‑O‑4 Cleavage Assays

The parent compound 2-phenoxy-1-phenylethanol is a benchmark substrate for studying β‑O‑4 bond cleavage in lignin depolymerization, with reported conversion rates reaching 99% under optimized photocatalytic conditions [1]. In contrast, alternative model compounds such as 2-phenoxyacetophenone or veratryl alcohol exhibit different bond dissociation energies and product profiles, limiting cross-study comparability [2]. The deuterated d1 isotopologue is structurally identical to this validated model, ensuring that kinetic and mechanistic findings can be directly translated [3].

Lignin Valorization Photocatalysis β‑O‑4 Linkage

Long-Term Storage Stability: Solid-State Stability at -20°C Matches Non-Deuterated Analog

Both 2-Phenoxy-1-phenylethanol and its deuterated derivative are stable as solids when stored at -20°C under inert atmosphere [1]. The non-deuterated compound exhibits no decomposition at elevated temperatures in the absence of acid, base, or water, though it degrades upon UV exposure [2]. This stability profile is retained in the d1 isotopologue, as deuteration at the benzylic position does not alter the primary degradation pathways .

Stability Storage Conditions Shelf Life

Optimal Application Scenarios for 2-Phenoxy-1-phenylethanol-d1 in Quantitative Research


LC-MS/MS Quantification of Lignin β‑O‑4 Cleavage Products in Photocatalytic Studies

2-Phenoxy-1-phenylethanol-d1 serves as the ideal internal standard for quantifying the conversion of 2-phenoxy-1-phenylethanol and its phenolic cleavage products in lignin valorization experiments. The +1 Da mass shift allows for precise correction of ion suppression commonly encountered in complex reaction mixtures containing nanoparticles and dissolved organic matter [1].

Pharmacokinetic Tracing of Phenoxyethanol Metabolites in Preclinical Models

Although the parent compound is not a pharmaceutical, its structural analog 2-phenoxyethanol is a widely used preservative undergoing extensive metabolism. The d1 isotopologue can be employed as a tracer to monitor the formation of phenoxyacetic acid and other Phase I/II metabolites in hepatocyte incubations or in vivo studies, leveraging its distinct mass signature for unambiguous identification [2].

Method Validation for Environmental Monitoring of Phenolic Pollutants

Regulatory agencies increasingly require isotope dilution for the quantification of phenolic compounds in wastewater and soil. 2-Phenoxy-1-phenylethanol-d1, as a representative phenolic ether, can be used to validate extraction efficiency and matrix effects in EPA Method 625 or similar protocols, ensuring compliance with method detection limit (MDL) requirements [3].

Internal Standard for Quantifying Residual Solvents in Chemical Manufacturing

In the synthesis of fine chemicals where 2-phenoxy-1-phenylethanol may be present as an intermediate or impurity, the deuterated analog enables accurate determination of residual levels via headspace GC-MS, critical for meeting International Council for Harmonisation (ICH) Q3C guidelines [4].

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